

An In-depth Technical Guide to 4-Methoxy-2,3-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxy-3,4-dimethylphenol**

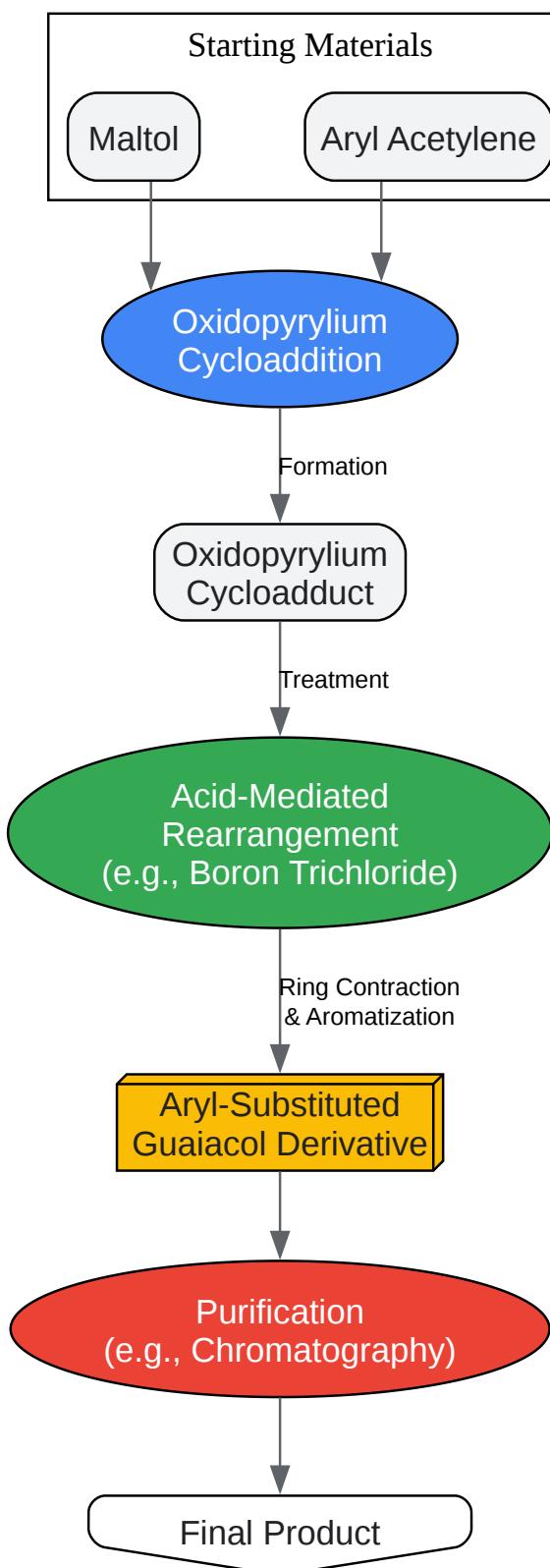
Cat. No.: **B096008**

[Get Quote](#)

An important note on the target compound: Publicly accessible scientific literature and chemical databases contain limited information regarding "**2-Methoxy-3,4-dimethylphenol**." However, substantial data is available for its structural isomer, 4-Methoxy-2,3-dimethylphenol (CAS Registry Number: 35355-33-0). This technical guide will focus on the known properties, synthesis, and potential biological activities of this well-documented isomer. All data and protocols presented herein pertain to 4-Methoxy-2,3-dimethylphenol, a member of the guaiacol derivative family.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical's characteristics, synthesis, and biological significance, based on current scientific knowledge.

Chemical and Physical Properties


The fundamental physicochemical properties of 4-Methoxy-2,3-dimethylphenol are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
CAS Registry Number	35355-33-0	PubChem[1]
Molecular Formula	C ₉ H ₁₂ O ₂	PubChem[1]
Molecular Weight	152.19 g/mol	PubChem[1]
IUPAC Name	4-methoxy-2,3-dimethylphenol	PubChem[1]
Computed XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	152.083729621 Da	PubChem[1]
Monoisotopic Mass	152.083729621 Da	PubChem[1]
Topological Polar Surface Area	29.5 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Synthesis of Substituted Guaiacol Derivatives

While a specific, detailed synthesis protocol for 4-Methoxy-2,3-dimethylphenol is not readily available in the reviewed literature, general methods for the synthesis of aryl-substituted guaiacol (2-methoxyphenol) derivatives have been described. One such approach involves the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol and aryl acetylenes. This method provides a pathway to various substituted guaiacol structures.

A generalized workflow for such a synthesis is presented below.

[Click to download full resolution via product page](#)

General synthesis workflow for guaiacol derivatives.

Potential Biological Activities and Applications

Methoxyphenols, including guaiacol derivatives, are recognized for a range of biological activities, primarily antioxidant and anti-inflammatory properties. These activities suggest potential applications in pharmacology and drug development.

Antioxidant Activity

Many phenolic compounds, including guaiacol derivatives, are potent antioxidants. Their ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

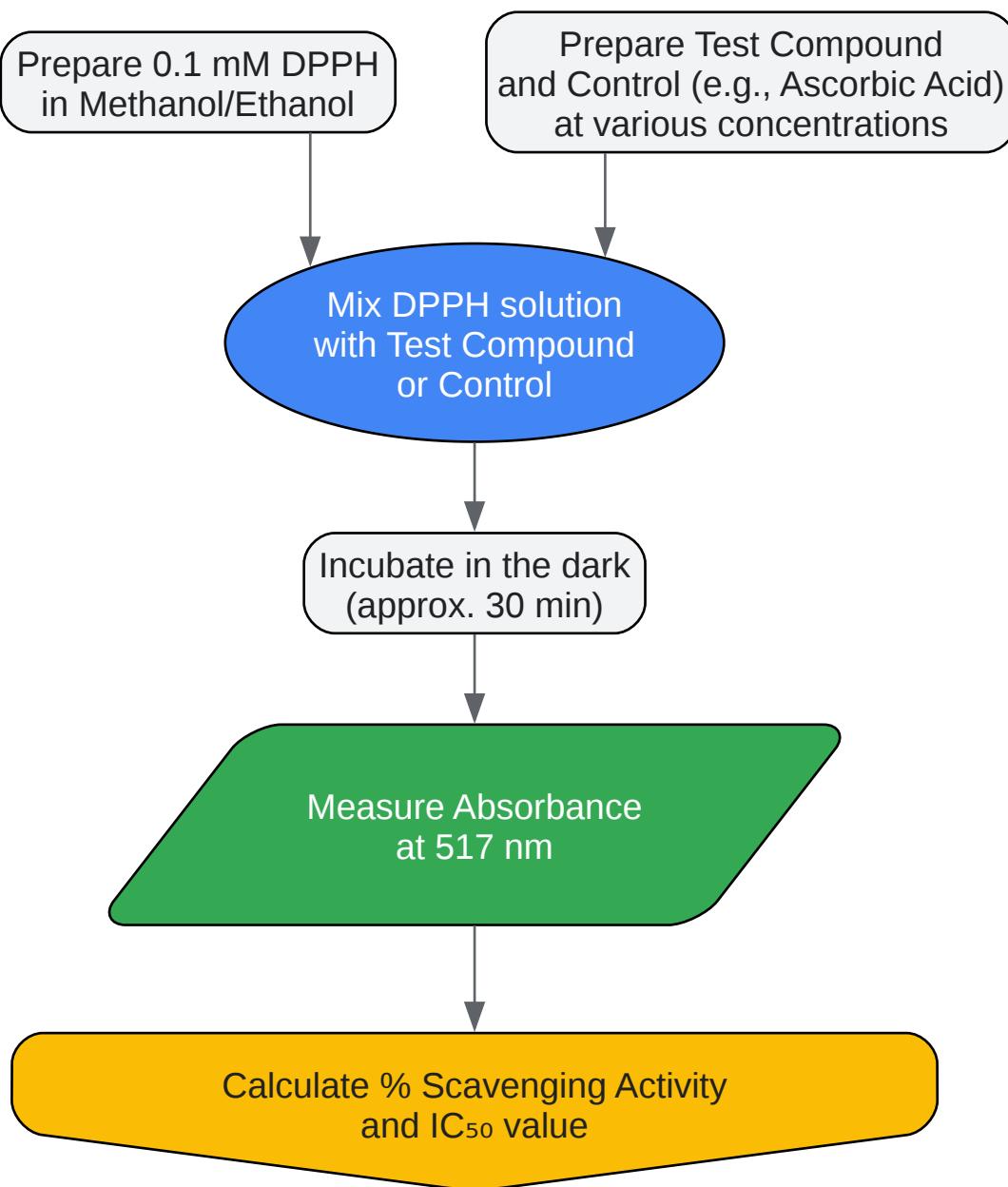
Anti-inflammatory Activity

A significant area of research for methoxyphenols is their role as anti-inflammatory agents. Studies have shown that many 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2).^[2] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.^{[3][4]} The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.^{[4][5]}

The table below summarizes the reported biological activities of various 2-methoxyphenol derivatives, providing context for the potential efficacy of 4-Methoxy-2,3-dimethylphenol.

Compound/Class	Biological Activity	Cell Line/Model	IC ₅₀ / EC ₂₀	Source
2-Methoxyphenols (general)	COX-2 Inhibition	RAW 264.7 cells	Not specified	[2]
2-Methoxyphenols (general)	DPPH Radical Scavenging	In vitro	Not specified	[2]
2-Methoxyphenols (general)	Cytotoxicity	HSG tumor cells	Varies	[2]
Curcumin	Cytotoxicity	HSG tumor cells	Lower (more potent)	[2]
Dehydrodiisoeugenol	COX-2 Inhibition	RAW 264.7 cells	Potent inhibitor	[2]
2-Allyl-4-methoxyphenol	DPPH Radical Scavenging	In vitro	High activity	[6]
2,4-Dimethoxyphenol	DPPH Radical Scavenging	In vitro	High activity	[6]

Key Experimental Protocols


Detailed experimental protocols for 4-Methoxy-2,3-dimethylphenol are not available. Therefore, this section provides standardized, general protocols for key assays used to evaluate the biological activities of phenolic compounds.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

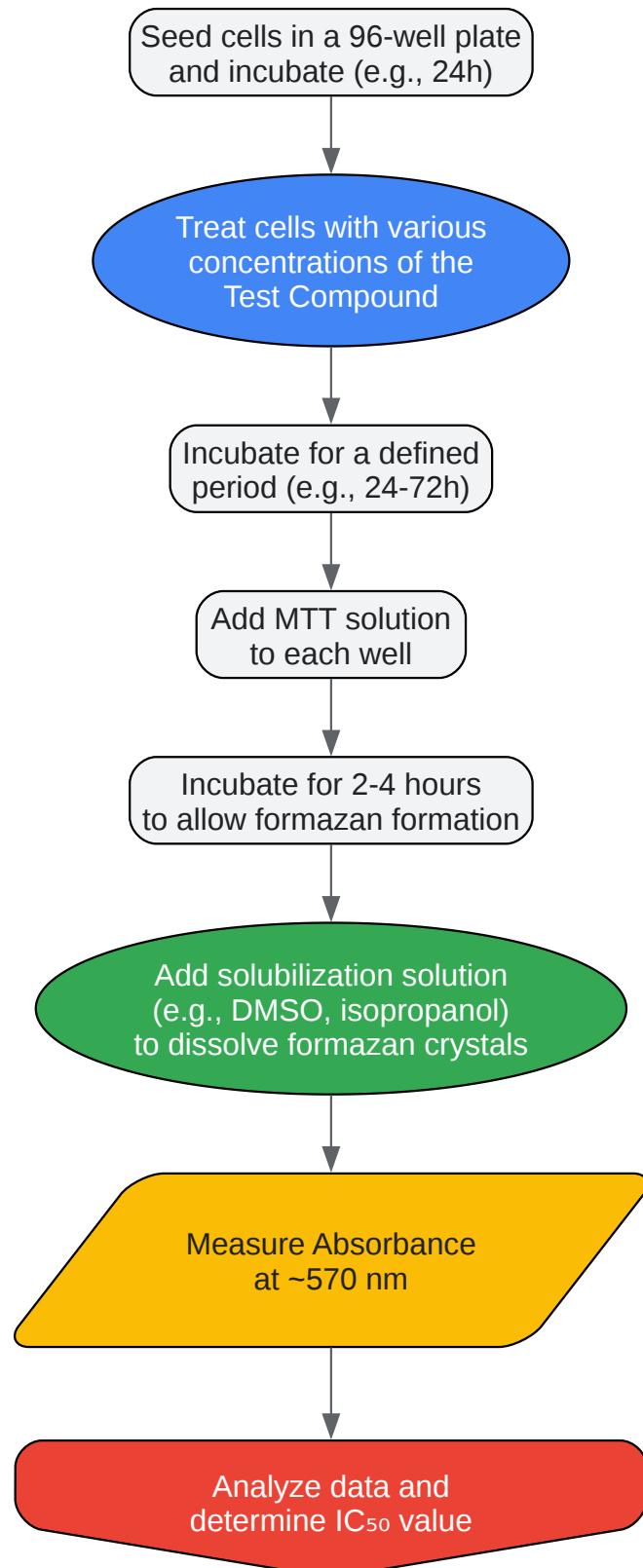
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured.

spectrophotometrically.[7][8]

[Click to download full resolution via product page](#)

Workflow for the DPPH radical scavenging assay.

Methodology:


- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

- Sample Preparation: Dissolve the test compound (4-Methoxy-2,3-dimethylphenol) in the same solvent to create a stock solution, from which serial dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
- Reaction: In a 96-well plate or cuvettes, add a defined volume of the test sample or control to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
- Incubation: The reaction mixtures are incubated at room temperature in the dark for approximately 30 minutes.
- Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.[9]

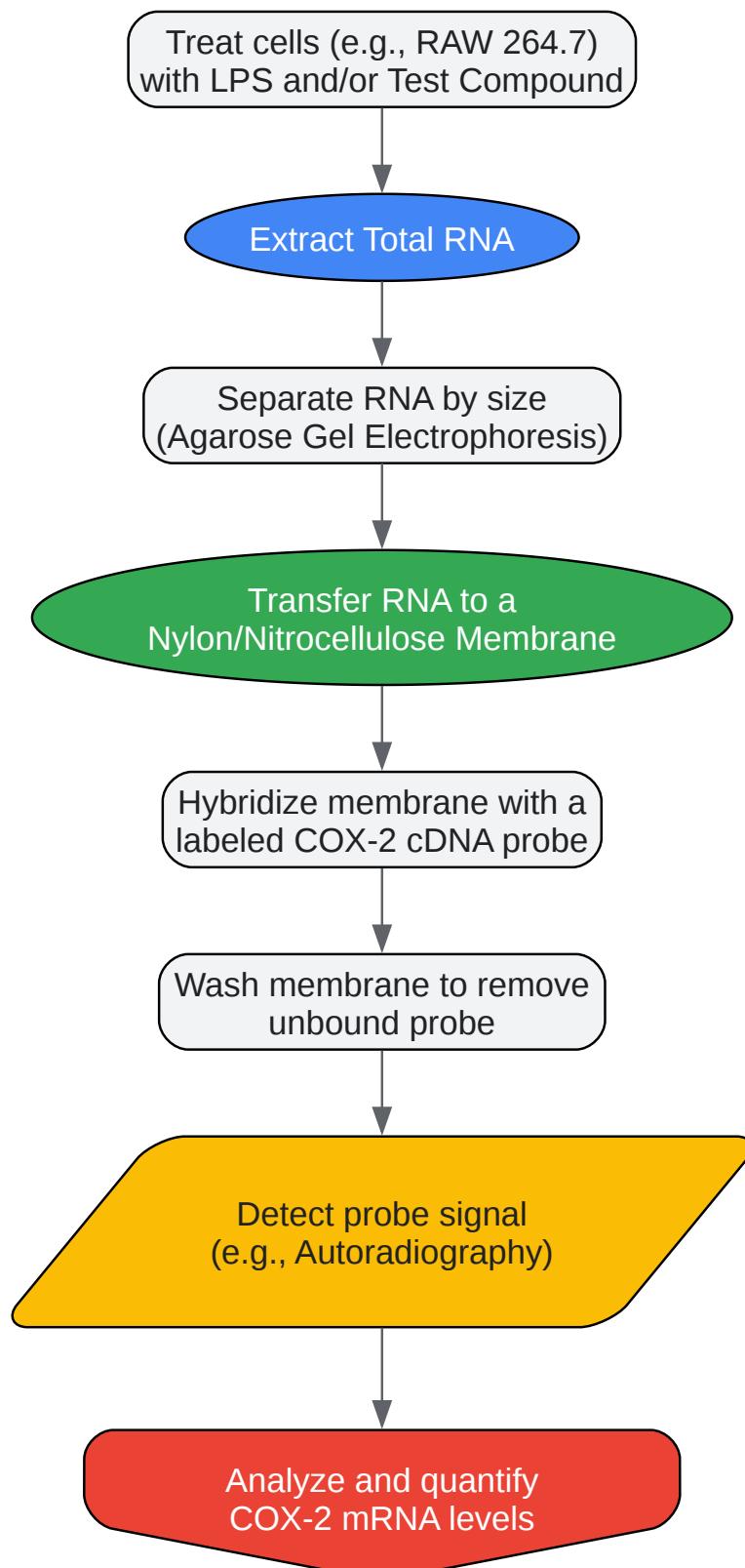
MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

[Click to download full resolution via product page](#)

Workflow for the MTT cytotoxicity assay.


Methodology:

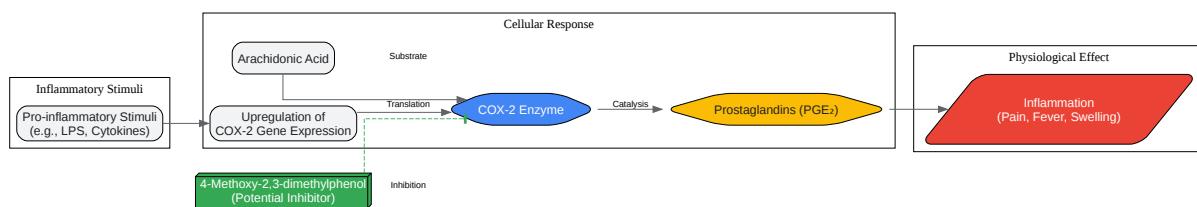
- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell type and experimental design.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
- Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- Analysis: The absorbance is directly proportional to the number of viable cells. The results can be used to calculate the percentage of cell viability and determine the IC_{50} value of the compound.

Northern Blot Analysis for COX-2 Gene Expression

To investigate the effect of a compound on the expression of a specific gene, such as COX-2, Northern blotting can be employed. This technique measures the amount of a specific mRNA in a sample.

Principle: Total RNA is extracted from cells, separated by size via gel electrophoresis, transferred to a membrane, and then hybridized with a labeled probe specific for the target mRNA (in this case, COX-2). The signal from the probe is then detected, providing a measure of the target mRNA's abundance.

[Click to download full resolution via product page](#)


Workflow for Northern blot analysis.

Methodology:

- Cell Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of the test compound.
- RNA Extraction: Isolate total RNA from the treated and control cells using a suitable method (e.g., Trizol reagent).
- Gel Electrophoresis: Separate the extracted RNA samples on a denaturing agarose gel.
- Blotting: Transfer the size-separated RNA from the gel to a solid support, such as a nylon or nitrocellulose membrane.
- Hybridization: Incubate the membrane with a labeled probe (e.g., a radiolabeled or fluorescently labeled cDNA) that is complementary to the COX-2 mRNA sequence.
- Washing and Detection: Wash the membrane to remove any non-specifically bound probe. Detect the signal from the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes).
- Analysis: Quantify the signal intensity, which corresponds to the level of COX-2 mRNA expression. A housekeeping gene (e.g., GAPDH) is often used as a loading control for normalization.

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many phenolic compounds are attributed to their inhibition of the COX-2 enzyme, which is a central component of the inflammatory pathway.

[Click to download full resolution via product page](#)

Mechanism of COX-2 inhibition in inflammation.

Pathway Description:

- **Induction:** Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) or cytokines like TNF- α and IL-1 β , trigger signaling cascades within cells (e.g., macrophages) that lead to the increased transcription and translation of the COX-2 gene.[3][11]
- **Catalysis:** The resulting COX-2 enzyme catalyzes the conversion of arachidonic acid into prostaglandin H₂, which is then further converted into various prostaglandins, including PGE₂.
- **Inflammatory Response:** These prostaglandins are potent mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings, which leads to the classic signs of inflammation: pain, fever, and swelling.[3]
- **Inhibition:** A COX-2 inhibitor, such as a methoxyphenol derivative, can bind to the active site of the COX-2 enzyme, blocking its ability to convert arachidonic acid into prostaglandins. This action reduces the inflammatory response.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. marinebiology.pt [marinebiology.pt]
- 8. mdpi.com [mdpi.com]
- 9. iomcworld.com [iomcworld.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Promoter RNA links transcriptional regulation of inflammatory pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-2,3-dimethylphenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096008#cas-registry-number-for-2-methoxy-3-4-dimethylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com